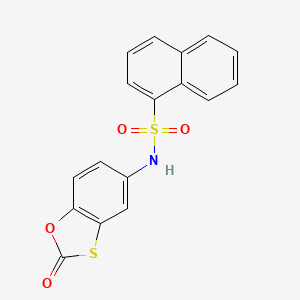

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C17H11NO4S2 . It has an average mass of 357.404 Da and a monoisotopic mass of 357.012939 Da .

Synthesis Analysis

1,3-Benzoxathiol-2-one derivatives, which include “N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide”, were synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .Chemical Reactions Analysis

The synthesis of “N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide” involves reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The direction of the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate is determined by the energy of the primary transition state .Physical And Chemical Properties Analysis

“N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide” has an average mass of 357.404 Da and a monoisotopic mass of 357.012939 Da . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Enzyme Catalysis and Biodegradation

Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816 demonstrates a broad substrate specificity, catalyzing diverse oxidation reactions including sulfoxidation, which is relevant for the modification of sulfonamide compounds like "N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide" (Resnick, Lee, & Gibson, 1996). This has implications for bioremediation and the synthesis of complex organic molecules.

Chemical Synthesis and Characterization

The synthesis and structural characterization of sulfonamide compounds like "N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide" provide foundational knowledge for developing novel materials and chemicals with specific properties. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, demonstrating the potential for creating diverse sulfonamide derivatives with unique physical and chemical properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Pharmaceutical Development

Sulfonamide derivatives exhibit various biological activities, making them of interest for pharmaceutical development. For instance, certain sulfonamide derivatives have been evaluated as lipoxygenase and α-glucosidase inhibitors, highlighting their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Environmental Science

Understanding the degradation pathways and environmental fate of sulfonamide compounds like "N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide" is crucial for assessing their environmental impact. Research on the anaerobic degradation of naphthalene by sulfate-reducing bacteria offers insights into natural processes that could mitigate the environmental presence of such compounds (Galushko, Minz, Schink, & Widdel, 1999).

Propriétés

IUPAC Name |

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4S2/c19-17-22-14-9-8-12(10-15(14)23-17)18-24(20,21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLJGIAEERMHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)

![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)

![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)